[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride
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Overview
Description
[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride is a heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives depending on the substituents on the aldehyde component.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of ultrasonic irradiation and environmentally friendly solvents aligns with green chemistry principles, ensuring efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry
In chemistry, [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structure is similar to purine bases, making it a candidate for designing molecules that can interact with biological targets such as enzymes and receptors .
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including antitumor, antibacterial, and anti-inflammatory activities. These properties make it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride
- 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
- 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Uniqueness
Compared to similar compounds, [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for the development of derivatives with tailored properties for specific applications .
Properties
CAS No. |
1609403-51-1 |
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Molecular Formula |
C8H14ClN3S |
Molecular Weight |
219.74 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3S.ClH/c9-3-2-7-6-12-8-10-4-1-5-11(7)8;/h6H,1-5,9H2;1H |
InChI Key |
LMQBIBDYKJSQHL-UHFFFAOYSA-N |
SMILES |
C1CN=C2N(C1)C(=CS2)CCN.Cl.Cl |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CCN.Cl |
solubility |
not available |
Origin of Product |
United States |
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